((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane
Description
Properties
IUPAC Name |
(4-bromo-2-chlorophenyl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrClOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)8-12(10)15/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLAOTPPQUXYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrClOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Silylation of 4-Bromo-2-chlorobenzyl Alcohol
The most straightforward method involves reacting 4-bromo-2-chlorobenzyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. A base such as imidazole or 4-dimethylaminopyridine (DMAP) is employed to scavenge HCl generated during the reaction, driving the equilibrium toward product formation.
Procedure :
In a flame-dried Schlenk tube, 4-bromo-2-chlorobenzyl alcohol (0.137 mmol) is dissolved in anhydrous dimethylformamide (DMF). Imidazole (0.274 mmol, 200 mol%) and TBDMSCl (0.150 mmol, 110 mol%) are added sequentially under nitrogen. The mixture is stirred at 25°C for 12 hours, after which the crude product is purified via flash column chromatography (SiO₂, 5–20% ethyl acetate in hexanes) to yield the silyl ether as a colorless oil.
Key Data :
Nickel-Catalyzed Coupling for Challenging Substrates
For sterically hindered alcohols or substrates prone to side reactions, nickel-catalyzed silylation offers improved efficiency. This method, adapted from cross-coupling protocols, employs Ni(COD)₂ (cod = 1,5-cyclooctadiene) and magnesium chloride (MgCl₂) to activate the silylating agent.
Procedure :
A mixture of 4-bromo-2-chlorobenzyl alcohol (0.137 mmol), TBDMSCl (0.150 mmol), Ni(COD)₂ (10 mol%), and MgCl₂ (150 mol%) is suspended in a 3:7 mixture of acetonitrile (CH₃CN) and DMF. The reaction proceeds at 25°C under nitrogen for 12 hours. After filtration through Celite, the product is isolated via chromatography.
Key Data :
Reaction Optimization and Parameter Analysis
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics and yield. Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance nucleophilicity of the alcohol, while lower temperatures (0–25°C) minimize side reactions such as desilylation.
Comparative Data :
| Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 25 | 92 | 12 |
| THF | 25 | 85 | 24 |
| CH₂Cl₂ | 0 → 25 | 78 | 6 |
Base Selection and Stoichiometry
Imidazole outperforms triethylamine (Et₃N) and DMAP in silylation reactions due to its stronger HCl-scavenging ability. A 2:1 molar ratio of base to TBDMSCl ensures complete conversion.
Base Efficiency :
-
DMAP : 88% yield (0.150 mmol base)
-
Et₃N : 75% yield (0.300 mmol base)
Purification and Characterization
Chromatographic Techniques
Flash column chromatography using ethyl acetate/hexanes (5–20% gradient) effectively separates the product from unreacted alcohol and silyl chloride byproducts. Silica gel pretreatment with 1% Et₃N minimizes acid-induced decomposition.
Purification Data :
-
Column Dimensions : 30 cm × 2 cm (SiO₂)
-
Eluent Volume : 200–300 mL
-
Purity : >98% (GC-MS analysis)
Spectroscopic Characterization
-
¹H NMR (500 MHz, CDCl₃) :
δ 7.44 (d, J = 8.5 Hz, 2H, Ar-H), 7.32 (d, J = 8.5 Hz, 2H, Ar-H), 4.72 (s, 2H, CH₂-O), 0.98 (s, 9H, t-Bu), 0.18 (s, 6H, Si(CH₃)₂). -
¹³C NMR :
δ 134.2 (Ar-C), 128.5 (Ar-C), 67.8 (CH₂-O), 25.9 (t-Bu), 18.3 (Si-C), −5.2 (Si(CH₃)₂).
Industrial-Scale Adaptations
Patent literature reveals scalable protocols using continuous-flow reactors and in-situ quenching. For example, a 250 L stirred kettle process achieves 95% yield by maintaining strict temperature control (80–83°C) and employing steam distillation for solvent removal.
Key Industrial Parameters :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane can undergo several types of chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of the silyloxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the functional groups attached to the benzene ring .
Scientific Research Applications
((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane involves its reactivity towards various chemical reagents. The presence of the silyloxy group influences the electron density on the benzene ring, making it more or less reactive towards electrophiles and nucleophiles . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous silyl ethers differ in substituents on the benzyl/aryl group, chain length, or electronic properties, leading to variations in reactivity, stability, and synthetic applications. Below is a detailed comparison:
Structural Analogs and Reactivity
Physical and Spectral Data
Biological Activity
((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is a silane derivative notable for its potential applications in medicinal chemistry and materials science. The compound's structure, characterized by the presence of bromine and chlorine substituents, suggests significant biological activity, particularly in enzyme inhibition and modulation of biochemical pathways. This article reviews the biological activity of this compound, including its mechanism of action, relevant case studies, and synthesis.
Chemical Structure and Properties
The molecular formula for ((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is C13H21BrClOSi. Its structure features a tert-butyl group that enhances stability and solubility in organic solvents, making it a valuable intermediate for various synthetic applications.
| Property | Value |
|---|---|
| Molecular Weight | 305.76 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of ((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound's lipophilicity, which facilitates penetration through biological membranes. Inside cells, it can modulate enzyme activities or receptor functions, impacting various biochemical pathways.
Enzyme Interaction
Research indicates that compounds with similar structures often act as inhibitors or modulators of specific enzymes. The carbamate group present in related compounds can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. This interaction could provide insights into biochemical pathways relevant to disease mechanisms.
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that silane derivatives can significantly inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The presence of halogen substituents like bromine and chlorine enhances binding affinity to the enzyme's active site.
- Pharmacological Applications : In another case study, similar compounds were evaluated for their potential as anti-cancer agents. The halogenated benzyl groups were found to induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.
- Agrochemical Use : ((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane has been investigated for its potential use in agrochemicals due to its ability to interact with plant enzymes involved in growth regulation.
Synthesis and Yield
The synthesis of ((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane involves several steps, typically starting from commercially available silanes and halogenated benzyl alcohols. The following table summarizes a typical synthetic route:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or silylation reactions. For example, tert-butyl(chloro)dimethylsilane can react with 4-bromo-2-chlorobenzyl alcohol in the presence of a base (e.g., imidazole) in anhydrous dichloromethane. The reaction typically proceeds at room temperature for 12–24 hours, followed by purification via silica gel chromatography (60–70% yield). Sodium iodide or potassium carbonate may enhance halogen exchange in bromo/chloro derivatives .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.0–1.2 ppm in 1H; ~25–30 ppm in 13C) and aromatic protons (δ ~7.2–7.8 ppm for bromo/chloro substituents) .
- HRMS (ESI-TOF) : Exact mass verification (e.g., calculated m/z for C₁₃H₁₉BrClO₂Si: 381.0123) ensures molecular identity .
- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (Si–O–C) and ~800 cm⁻¹ (Si–C) confirm silyl ether formation .
Q. How should researchers handle purification challenges due to steric hindrance from the tert-butyl group?
- Methodological Answer : Use gradient elution in column chromatography (hexane/ethyl acetate, 95:5 to 80:20) to separate bulky byproducts. Alternatively, recrystallization in ethanol/water mixtures improves purity .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions (e.g., Suzuki) be optimized using this compound?
- Methodological Answer : The bromo substituent enables coupling with arylboronic acids. Optimize conditions using Pd(PPh₃)₄ (2–5 mol%) in THF/water (3:1) at 80°C for 12 hours. Additives like Cs₂CO₃ (2 equiv) improve yields by stabilizing the palladium intermediate. Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 7:3) .
Q. What strategies mitigate steric hindrance during nucleophilic substitutions at the benzyl position?
- Methodological Answer : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states. Elevated temperatures (60–80°C) and bulky bases (e.g., DBU) enhance reactivity. For example, substituting the chloro group with amines requires 24-hour reflux in DMF with DBU (1.5 equiv) .
Q. How to resolve contradictions in NMR data caused by diastereomer formation during functionalization?
- Methodological Answer : Diastereomers from chiral centers (e.g., asymmetric coupling products) may split NMR signals. Use chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10) or NOESY experiments to assign configurations. For ambiguous cases, compare with computational predictions (DFT-optimized chemical shifts) .
Q. What are the implications of halogen (Br/Cl) reactivity differences in multi-step syntheses?
- Methodological Answer : Bromine’s higher leaving-group ability facilitates nucleophilic aromatic substitutions, while chlorine requires harsher conditions (e.g., CuI catalysis). Prioritize bromine for Suzuki couplings and chlorine for stability in acidic/basic environments. Validate selectivity via control experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
